molecular formula C14H21ClN2 B1597515 [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine CAS No. 672309-97-6

[1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine

Cat. No. B1597515
M. Wt: 252.78 g/mol
InChI Key: HTBYEDLGYDDTFB-UHFFFAOYSA-N
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Description

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to obtain compounds for the treatment of various diseases . The compound also contains a chlorophenyl group, which is a phenyl ring substituted with a chlorine atom .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through ring construction from different cyclic or acyclic precursors . The chlorophenyl group could be introduced through a nucleophilic aromatic substitution reaction .


Molecular Structure Analysis

The pyrrolidine ring in the molecule is a saturated five-membered ring with sp3 hybridization . The chlorophenyl group is a six-membered aromatic ring with a chlorine substituent .


Chemical Reactions Analysis

The reactivity of the compound would depend on the functional groups present. The pyrrolidine ring could undergo reactions at the nitrogen atom or at the carbon atoms . The chlorophenyl group could undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of the pyrrolidine ring could influence the compound’s solubility and stereochemistry .

Scientific Research Applications

Monoamine Oxidase Inhibitors Another area of research involves the transformation of heterocyclic compounds into monoamine oxidase-B (MAO-B) inhibitors. Studies on related structures have shown how modifications, such as N-methylation, can convert reversible inhibitors into irreversible ones, which has implications for the development of novel therapeutic agents for neurological conditions (Ding & Silverman, 1993).

κ-Opioid Receptor Antagonism Research into compounds like 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine has highlighted their potential as κ-opioid receptor (KOR) antagonists. Such studies are pivotal for understanding the therapeutic potential of [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine in treating depression and addiction disorders, demonstrating the compound's potential impact on neuroscience (Grimwood et al., 2011).

Pyrrole and Pyrrole Derivatives The synthesis and applications of pyrrole derivatives, including those with pyrrolidinyl groups, are widely studied for their potential in creating new materials and pharmaceuticals. Such research provides a foundation for exploring the applications of [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine in various fields, including the development of novel solvents, intermediates, and conducting materials (Anderson & Liu, 2000).

Anticancer Compound Synthesis Studies on the synthesis and characterization of novel compounds with potential anticancer properties, such as palladium(II) and platinum(II) complexes containing benzimidazole ligands, are essential. This research can guide the exploration of [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine in oncology, highlighting its potential use in designing new anticancer agents (Ghani & Mansour, 2011).

Safety And Hazards

The safety and hazards associated with the compound would depend on its specific structure and properties. It’s always important to refer to the relevant safety data sheets for specific information .

Future Directions

Future research could involve the synthesis of analogs of the compound, investigation of its biological activity, and optimization of its properties for potential therapeutic applications .

properties

IUPAC Name

1-(4-chlorophenyl)-N-methyl-3-pyrrolidin-1-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2/c1-16-14(8-11-17-9-2-3-10-17)12-4-6-13(15)7-5-12/h4-7,14,16H,2-3,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTBYEDLGYDDTFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CCN1CCCC1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40374055
Record name [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine

CAS RN

672309-97-6
Record name [1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40374055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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